{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile
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Overview
Description
{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is the Macrophage colony-stimulating factor 1 receptor . This receptor plays a crucial role in the regulation of survival, proliferation, and differentiation of hematopoietic progenitor cells .
Mode of Action
It is known that piperidine derivatives, which are present in this compound, play a significant role in the pharmaceutical industry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to have a broad spectrum of biological activities . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Pharmacokinetics
The drugbank database provides some information on its pharmacokinetics .
Result of Action
It is known that piperidine derivatives have been extensively studied for their potential as analgesics and anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile typically involves the reaction of 2-methylpiperidine with furan-2-carbaldehyde, followed by the addition of malononitrile. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in catalysis and material science for developing new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile: Similar in structure but with a different substituent on the piperidine ring.
(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid: Another related compound with a boronic acid group instead of the nitrile group.
Uniqueness
{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[5-(2-methylpiperidin-1-yl)furan-2-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11-4-2-3-7-17(11)14-6-5-13(18-14)8-12(9-15)10-16/h5-6,8,11H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOPAEVODDKJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=C(O2)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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